N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide
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Overview
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonamide group, and a methyl-substituted phenyl ring
Mechanism of Action
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
By inhibiting FXa, this compound affects the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, which is an indirect effect of the compound . The inhibition of FXa and the subsequent reduction in thrombin generation disrupt the coagulation cascade, thereby exerting an antithrombotic effect .
Pharmacokinetics
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of FXa and the subsequent reduction in thrombin generation . This leads to a decrease in platelet aggregation and an overall antithrombotic effect .
Biochemical Analysis
Biochemical Properties
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has an inhibitory constant of 0.08 nM for human factor Xa, showing over 30,000-fold selectivity for factor Xa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .
Cellular Effects
This compound indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy in animal models at doses that preserved hemostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly inhibiting activated factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s .
Temporal Effects in Laboratory Settings
This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Dosage Effects in Animal Models
In animal models, this compound has shown dose-dependent antithrombotic efficacy . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Metabolic Pathways
This compound is metabolized in humans, with a sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) identified as the major circulating metabolite . This metabolite is inactive against human FXa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Methylation of the Phenyl Ring: The methyl group is added to the phenyl ring using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11(2)21(19,20)16-13-7-8-14(12(3)10-13)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYPOWPKFUHOCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C(C)C)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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